Calystegin B1

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Calystegine B1 has several scientific research applications:

Wirkmechanismus

Target of Action

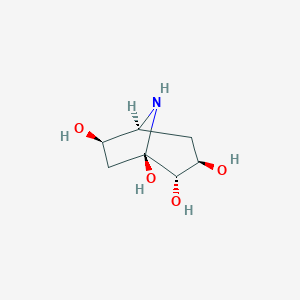

Calystegine B1 is a polyhydroxylated nortropane alkaloid . Its primary targets are glycosidases , enzymes that hydrolyze glycosidic bonds in complex sugars . By inhibiting these enzymes, Calystegine B1 can block carbohydrate metabolism .

Mode of Action

Calystegine B1 interacts with its targets, the glycosidases, by binding to their active sites and preventing them from catalyzing the breakdown of complex carbohydrates . This inhibition leads to a disruption in carbohydrate metabolism, which can have significant effects on cellular function .

Biochemical Pathways

The inhibition of glycosidases by Calystegine B1 affects several biochemical pathways. One of the most significant is the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival, growth, and metabolism . Calystegine B1 has been shown to promote this pathway, thereby enhancing the metabolic activity of cells under hyperglycemic conditions .

Pharmacokinetics

It’s known that the compound’s bioavailability and pharmacokinetic profile can be influenced by various factors, including its physicochemical properties, the route of administration, and the individual’s physiological condition .

Result of Action

The action of Calystegine B1 leads to several molecular and cellular effects. It has been shown to significantly diminish oxidative stress, mitochondrial dynamics failure, and endoplasmic reticulum (ER) stress, while improving the endogenous cellular antioxidant defenses . Furthermore, it efficiently prevents the hyperglycemia-mediated inflammatory response, as evidenced by the regulation of the pro- and anti-inflammatory response in cells .

Action Environment

The action, efficacy, and stability of Calystegine B1 can be influenced by various environmental factors. For instance, the compound’s action has been studied in an experimental model of hyperglycemia, a condition that can significantly affect its efficacy . Moreover, the compound’s stability can be affected by factors such as pH, temperature, and the presence of other compounds .

Vorbereitungsmethoden

Calystegine B1 can be synthesized through various routes. One common method involves the biosynthesis pathway of tropane alkaloids, where it is derived from pseudotropine . The synthetic route typically involves the hydroxylation of the nortropane skeleton at specific positions to yield the desired polyhydroxylated structure . Industrial production methods often involve the extraction of calystegines from plant sources, such as potatoes and aubergines, followed by purification processes .

Analyse Chemischer Reaktionen

Calystegine B1 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can alter the nortropane skeleton.

Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the hydroxyl groups and the nortropane skeleton .

Vergleich Mit ähnlichen Verbindungen

These compounds share a similar nortropane skeleton but differ in the number and position of hydroxyl groups . Calystegine B1 is unique in its specific hydroxylation pattern, which gives it distinct glycosidase inhibitory properties . Other similar compounds include:

Calystegine A3: Differentiated by its trihydroxylated structure.

Calystegine B2: Known for its strong inhibition of α-galactosidase.

Calystegine C1: Exhibits potent inhibition of β-glucosidase.

These differences in structure and function highlight the uniqueness of calystegine B1 and its specific applications in scientific research and medicine .

Biologische Aktivität

Calystegine B1 is a nortropane alkaloid primarily found in various plant species, including those in the Convolvulaceae and Solanaceae families. This compound has garnered interest due to its biological activities, particularly its potential therapeutic effects and implications in metabolic processes. This article explores the biological activity of Calystegine B1, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Calystegine B1 is characterized by its polyhydroxylated structure, which contributes to its solubility and biological interactions. The compound's structure allows it to interact with various enzymes, particularly glycosidases, which are crucial in carbohydrate metabolism.

1. Enzyme Inhibition

Calystegine B1 exhibits potent inhibitory effects on several glycosidases, including:

- Beta-glucosidase : Competitive inhibition was noted with Ki values of 150 µM for bovine, 10 µM for human, and 1.9 µM for rat beta-glucosidase activities .

- Alpha-galactosidase : It also inhibits alpha-galactosidase activity significantly, indicating potential implications for carbohydrate digestion and absorption .

These inhibitory effects suggest that Calystegine B1 may play a role in managing conditions related to carbohydrate metabolism, such as diabetes.

2. Cell Viability and Apoptosis Prevention

Research has demonstrated that Calystegine B1 can enhance cell viability and reduce apoptosis in human adipose-derived stem cells (HuASCs) under hyperglycemic conditions. In a study investigating hyperglycemia-induced oxidative stress:

- Cell Survival : Treatment with Calystegine B1 significantly improved HuASC survival rates by mitigating oxidative stress and enhancing mitochondrial dynamics .

- Molecular Pathways : The compound was shown to restore the PI3K/AKT/mTOR signaling pathway, crucial for cellular metabolism and growth .

3. Modulation of Autophagy

Calystegine B1 acts as a pharmacological chaperone that promotes autophagy—a process vital for cellular homeostasis. This modulation helps maintain cellular integrity under stress conditions, enhancing overall cell survival .

Case Studies

Several case studies have highlighted the therapeutic potential of Calystegine B1:

- Equine Metabolic Syndrome (EMS) : In horses suffering from EMS, Calystegine B1 treatment improved adipose-derived stromal cell survival by reducing apoptosis and enhancing insulin sensitivity .

- Human Stem Cells : In vitro studies on HuASCs showed that Calystegine B1 treatment led to a significant reduction in inflammatory responses associated with hyperglycemia .

Research Findings Summary

The following table summarizes key findings from various studies on Calystegine B1:

| Study Focus | Key Findings |

|---|---|

| Enzyme Inhibition | Potent inhibitor of beta-glucosidase (Ki values: 150 µM - bovine; 10 µM - human) |

| Cell Viability | Enhanced survival in HuASCs under hyperglycemic conditions; reduced apoptosis |

| Autophagy Modulation | Promotes autophagy, aiding in cellular homeostasis |

| Hyperglycemia Effects | Mitigates oxidative stress; restores PI3K/AKT/mTOR signaling pathway |

Eigenschaften

IUPAC Name |

(1R,2S,3R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c9-4-1-3-5(10)2-7(12,8-3)6(4)11/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFFLYRIKODYEN-CXNFULCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(N2)(C(C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H](C[C@](N2)([C@H]([C@@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925887 | |

| Record name | 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127414-86-2 | |

| Record name | Calystegine B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127414-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127414862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.